N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide
Description
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Properties
Molecular Formula |
C15H12N2O4S |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-2-(1,2-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C15H12N2O4S/c18-15(17-22(19,20)11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)21-16-13/h1-9H,10H2,(H,17,18) |
InChI Key |
ABMBECGPVCLNNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC2=NOC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact . These methods often employ eco-friendly catalysts and reagents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or isoxazoles.
Scientific Research Applications
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on neurotransmitter receptors in the brain, contributing to its potential use in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Risperidone: An antipsychotic drug with a similar isoxazole structure.
Zonisamide: An anticonvulsant with a benzisoxazole moiety.
Uniqueness
N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide is unique due to its specific substitution pattern and the combination of isoxazole and sulfonamide functionalities. This combination imparts distinct biological activities and therapeutic potential compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
